molecular formula C12H16Cl2N2O B3027604 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1349709-02-9

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B3027604
CAS No.: 1349709-02-9
M. Wt: 275.17
InChI Key: SHNIGRQJLMMEAK-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is an organic compound with the chemical formula C12H16Cl2N2O It is a derivative of benzamide, featuring a piperidine ring substituted at the 4-position and a chlorine atom at the 3-position of the benzamide ring

Scientific Research Applications

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving hypoxia-inducible factor 1 (HIF-1).

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to induce apoptosis in tumor cells.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

For more detailed information, refer to the MilliporeSigma product page and the original research article .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with piperidine to form 3-chloro-N-(piperidin-4-yl)benzamide.

    Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-Chloro-N-(piperidin-4-yl)benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted benzamide derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the piperidine ring.

    Hydrolysis: 3-chlorobenzoic acid and piperidine.

Comparison with Similar Compounds

3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives:

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNIGRQJLMMEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349709-02-9
Record name Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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